molecular formula C11H11ClFNOS B2536762 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide CAS No. 1156796-20-1

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide

Cat. No.: B2536762
CAS No.: 1156796-20-1
M. Wt: 259.72
InChI Key: CGSZOTDJZMECRA-UHFFFAOYSA-N
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Description

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiochromenes It is characterized by the presence of a chloroacetamide group attached to a 6-fluoro-3,4-dihydro-2H-thiochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.

    Introduction of the Fluoro Group:

    Chloroacetamide Formation: The final step involves the reaction of the 6-fluoro-3,4-dihydro-2H-thiochromene with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chloro group in the acetamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)acetamide: Similar structure but with an oxygen atom instead of sulfur.

    6-fluoro-3,4-dihydro-2H-thiochromen-4-yl acetamide: Lacks the chloro group.

    2-chloro-N-(6-fluoro-2H-chromen-4-yl)acetamide: Similar but without the dihydro component.

Uniqueness

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide is unique due to the combination of the chloroacetamide group and the 6-fluoro-3,4-dihydro-2H-thiochromene moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSZOTDJZMECRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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